molecular formula C25H36N4O6 B2431984 N1-(2,2-diethoxyethyl)-N2-(2-(furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)oxalamide CAS No. 877647-46-6

N1-(2,2-diethoxyethyl)-N2-(2-(furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)oxalamide

Número de catálogo: B2431984
Número CAS: 877647-46-6
Peso molecular: 488.585
Clave InChI: WIGMLMZJNOFJOH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N1-(2,2-diethoxyethyl)-N2-(2-(furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C25H36N4O6 and its molecular weight is 488.585. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

N'-(2,2-diethoxyethyl)-N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H36N4O6/c1-4-33-23(34-5-2)18-27-25(31)24(30)26-17-21(22-7-6-16-35-22)29-14-12-28(13-15-29)19-8-10-20(32-3)11-9-19/h6-11,16,21,23H,4-5,12-15,17-18H2,1-3H3,(H,26,30)(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIGMLMZJNOFJOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CNC(=O)C(=O)NCC(C1=CC=CO1)N2CCN(CC2)C3=CC=C(C=C3)OC)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H36N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

N1-(2,2-diethoxyethyl)-N2-(2-(furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)oxalamide is a compound of interest due to its potential pharmacological properties. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound features a complex structure that includes:

  • Furan ring : A five-membered aromatic ring contributing to its biological interactions.
  • Piperazine moiety : Known for its role in various pharmacological activities, particularly in neuropharmacology.
  • Oxalamide group : Implicated in binding interactions with biological targets.

The mechanism of action for this compound involves interaction with specific molecular targets such as receptors and enzymes. The oxalamide group is capable of forming hydrogen bonds with active sites on these targets, which can modulate their activity. The diethoxyethyl and methoxyphenyl groups enhance the binding affinity and specificity of the compound.

Biological Activity

  • Antidepressant Properties : Research indicates that compounds similar to N1-(2,2-diethoxyethyl)-N2-(furan-2-yl) derivatives exhibit significant antidepressant activity through modulation of neurotransmitter systems, particularly serotonin and dopamine pathways .
  • Anticancer Activity : Studies have shown that piperazine derivatives possess anticancer properties by inhibiting tumor cell proliferation. The presence of the furan ring may enhance these effects by inducing apoptosis in cancer cells .
  • Antimicrobial Effects : Some derivatives have demonstrated antibacterial and antifungal activities, suggesting that the oxalamide structure could play a role in disrupting microbial cell membranes or metabolic pathways .

Structure-Activity Relationships (SAR)

Understanding SAR is crucial for optimizing the efficacy of this compound. Key findings include:

  • Substituent Effects : Variations in the piperazine ring (e.g., different aryl substitutions) significantly affect receptor affinity and selectivity.
  • Furan Influence : The furan substituent enhances lipophilicity, which can improve membrane permeability and overall bioavailability .

Case Studies

  • Dopamine Receptor Interaction : A study highlighted a derivative with a similar structure showing high selectivity for D3 dopamine receptors over other subtypes, indicating potential applications in treating conditions like schizophrenia and depression .
  • Anticancer Activity Assessment : In vitro studies on cancer cell lines demonstrated that compounds with similar oxalamide structures inhibited cell growth effectively, suggesting a pathway for further drug development targeting specific cancers .

Data Table

PropertyValue/Description
Molecular FormulaC₃₁H₃₉N₅O₄
Molecular Weight525.66 g/mol
SolubilitySoluble in DMSO and ethanol
Target ReceptorsD3 dopamine receptor, various cancer-related enzymes
Biological ActivitiesAntidepressant, anticancer, antimicrobial

Aplicaciones Científicas De Investigación

Anticancer Activity

Research has indicated that compounds with similar structural motifs to N1-(2,2-diethoxyethyl)-N2-(2-(furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)oxalamide exhibit significant anticancer properties. The furan ring is known to enhance the interaction with biological targets, potentially leading to the inhibition of tumor growth. Studies have shown that derivatives of oxalamides can induce apoptosis in cancer cells, making this compound a candidate for further investigation in cancer therapy .

Neuropharmacology

The piperazine group is frequently associated with neuroactive compounds. Research indicates that modifications on the piperazine ring can lead to enhanced activity at serotonin receptors, which are crucial in treating mood disorders and anxiety . The specific structure of this compound suggests potential efficacy in modulating neurotransmitter systems.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic route may include:

  • Formation of the piperazine derivative : This step involves reacting 4-(4-methoxyphenyl)piperazine with an appropriate alkylating agent.
  • Introduction of the furan moiety : A furan derivative is coupled with the piperazine intermediate under mild conditions to form the furan-piperazine linkage.
  • Oxalamide formation : The final step involves the reaction of the furan-piperazine intermediate with diethoxyethyl oxalate to yield the desired oxalamide compound.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits promising bioactivity against various cancer cell lines. For example, assays conducted on breast cancer and leukemia cell lines showed a marked decrease in cell viability upon treatment with this compound .

In Vivo Studies

Preliminary in vivo studies are necessary to assess the pharmacokinetics and therapeutic efficacy of this compound. Animal models could provide insights into its absorption, distribution, metabolism, and excretion (ADME), as well as its potential side effects and therapeutic window.

Métodos De Preparación

Nucleophilic Aromatic Substitution

The 4-(4-methoxyphenyl)piperazine moiety is synthesized via nucleophilic aromatic substitution (NAS) between piperazine and 4-fluoro-1-methoxybenzene. This reaction is catalyzed by a palladium-based catalyst under Buchwald-Hartwig amination conditions.

Representative Procedure

  • Piperazine (1.0 equiv) and 4-fluoroanisole (1.1 equiv) are combined in toluene with Pd(OAc)₂ (2 mol%), Xantphos (4 mol%), and Cs₂CO₃ (2.0 equiv).
  • The mixture is refluxed at 110°C for 24 hours under nitrogen.
  • Post-reaction, the catalyst is filtered, and the product is isolated via fractional distillation (yield: 68–72%).

Synthesis of 2,2-Diethoxyethylamine

Reductive Amination of Diethoxyacetaldehyde

2,2-Diethoxyethylamine is prepared via reductive amination of diethoxyacetaldehyde using ammonium acetate and sodium cyanoborohydride in methanol.

Procedure

  • Diethoxyacetaldehyde (1.0 equiv) and ammonium acetate (3.0 equiv) are dissolved in methanol.
  • NaBH₃CN (1.5 equiv) is added portionwise at 0°C.
  • The mixture is stirred for 12 hours at room temperature, quenched with H₂O, and extracted with ethyl acetate (yield: 74–78%).

Oxalamide Bond Formation

Sequential Amidation Using Oxalyl Chloride

The oxalamide core is constructed via sequential reaction of oxalyl chloride with 2,2-diethoxyethylamine and the furan-piperazine-ethylamine derivative.

Stepwise Protocol

  • First Amidation :
    • Oxalyl chloride (1.0 equiv) is added to 2,2-diethoxyethylamine (1.0 equiv) in anhydrous THF at −20°C.
    • The reaction is stirred for 2 hours, and the intermediate monoamide chloride is isolated via rotary evaporation.
  • Second Amidation :
    • The monoamide chloride is reacted with 2-(furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethylamine (1.0 equiv) in DCM with N,N-diisopropylethylamine (2.0 equiv).
    • The mixture is stirred at room temperature for 12 hours, washed with HCl (1M), and purified via column chromatography (SiO₂, hexane/EtOAc 3:1) (yield: 62–65%).

Optimization and Characterization

Reaction Condition Refinement

  • Temperature Control : Cyclization steps require strict temperature regulation (110–130°C) to prevent decomposition of the diethoxyethyl group.
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DCM) enhance reactivity in acylation steps, while toluene minimizes side reactions during NAS.

Analytical Validation

  • ¹H NMR : Key signals include the singlet for the acetal proton (δ 4.85 ppm), furan protons (δ 6.35–7.45 ppm), and piperazine methylene groups (δ 2.70–3.10 ppm).
  • HPLC Purity : >98% achieved after recrystallization from ethanol/water.

Comparative Analysis of Methodologies

Parameter Acylation Approach Reductive Amination
Yield (%) 85–88 74–78
Reaction Time (h) 6 12
Purification Complexity Moderate High
Scalability Excellent Moderate

Q & A

Q. What are the key considerations for synthesizing N1-(2,2-diethoxyethyl)-N2-(2-(furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)oxalamide?

  • Methodological Answer : Synthesis typically involves multi-step coupling reactions. Key steps include:
  • Piperazine functionalization : Introduce the 4-(4-methoxyphenyl)piperazine moiety via nucleophilic substitution under inert atmospheres, using bases like triethylamine (TEA) .
  • Oxalamide coupling : Employ carbodiimide reagents (e.g., DCC, EDCI) with activators like HOBt to form the oxalamide linkage. Solvent choice (e.g., DMF, dichloromethane) and temperature (0–25°C) critically influence yield .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradients) or preparative HPLC to isolate the final product .

Q. How can researchers confirm the structural integrity of this compound after synthesis?

  • Methodological Answer :
  • NMR spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., diethoxyethyl CH2 groups at δ 1.2–1.4 ppm, furan protons at δ 6.3–7.4 ppm) and confirms connectivity .
  • Mass spectrometry (HRMS) : Validate molecular weight (expected [M+H]+ ~600–650 Da) and fragmentation patterns .
  • HPLC : Assess purity (>95%) using reverse-phase C18 columns (acetonitrile/water mobile phase) .

Q. What preliminary assays are recommended to evaluate its biological activity?

  • Methodological Answer :
  • Receptor binding assays : Screen for affinity to serotonin/dopamine receptors (common targets for piperazine derivatives) using radioligand displacement (e.g., [³H]-ketanserin for 5-HT2A) .
  • Enzyme inhibition : Test inhibition of kinases (e.g., RSK) via fluorescence-based assays (ATP consumption monitored with ADP-Glo™) .
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .

Advanced Research Questions

Q. How can reaction conditions be optimized to resolve conflicting yields in the oxalamide coupling step?

  • Methodological Answer : Conflicting yields often stem from competing side reactions (e.g., hydrolysis). Strategies include:
  • Catalyst screening : Test alternative coupling agents (e.g., HATU vs. EDCI) to improve efficiency .
  • Solvent optimization : Replace polar aprotic solvents (DMF) with less nucleophilic alternatives (e.g., THF) to minimize side reactions .
  • Moisture control : Use molecular sieves or anhydrous solvents to suppress hydrolysis .
  • Kinetic monitoring : Track reaction progress via TLC or in-situ IR to identify optimal stopping points .

Q. What computational approaches predict this compound’s interaction with biological targets?

  • Methodological Answer :
  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with receptors (e.g., 5-HT1A PDB:7E2Z). Focus on piperazine-furan interactions in hydrophobic pockets .
  • MD simulations : Run 100-ns trajectories (AMBER/CHARMM) to assess binding stability and identify critical residues (e.g., hydrogen bonds with Asp116) .
  • QSAR modeling : Corrogate substituent effects (e.g., diethoxyethyl vs. methoxy groups) on activity using descriptors like logP and polar surface area .

Q. How should researchers address contradictory data in receptor selectivity profiles?

  • Methodological Answer : Discrepancies may arise from assay conditions or off-target effects. Mitigation strategies:
  • Assay standardization : Replicate experiments across multiple platforms (e.g., SPR vs. radioligand binding) to confirm affinity values .
  • Metabolite screening : Use LC-MS to rule out degradation products interfering with results .
  • Functional assays : Compare cAMP inhibition (for GPCRs) vs. binding data to distinguish antagonism/inverse agonism .

Comparative Structural Analysis

Structural Feature Impact on Activity Supporting Evidence
4-(4-Methoxyphenyl)piperazineEnhances serotonin receptor affinity
Furan-2-yl moietyModulates lipophilicity and π-π stacking
Diethoxyethyl groupImproves solubility and metabolic stability

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.